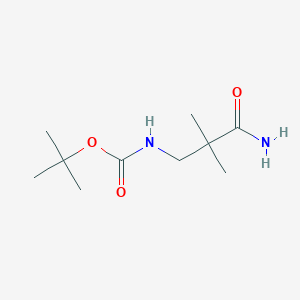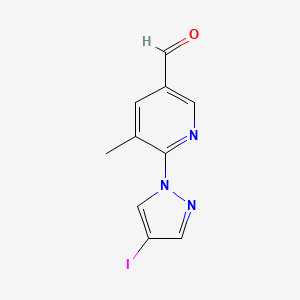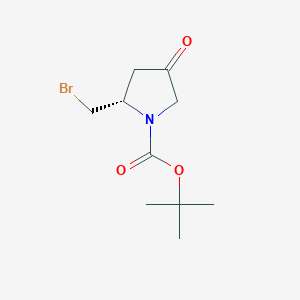
tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a pyrrolidine ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a bromomethylating agent. One common method is the bromomethylation of a pyrrolidine-2-carboxylate ester using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products .
化学反応の分析
Types of Reactions
tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
科学的研究の応用
tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl group in the pyrrolidine ring can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
類似化合物との比較
Similar Compounds
tert-Butyl (bromomethyl)sulfonylcarbamate: Similar in structure but contains a sulfonyl group instead of a carbonyl group.
tert-Butyl (bromomethyl)acetate: Contains an acetate group instead of a pyrrolidine ring.
Uniqueness
tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is unique due to its combination of a bromomethyl group and a pyrrolidine ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H16BrNO3 |
|---|---|
分子量 |
278.14 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChIキー |
ITYPMDMWJBXQBS-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@H]1CBr |
正規SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


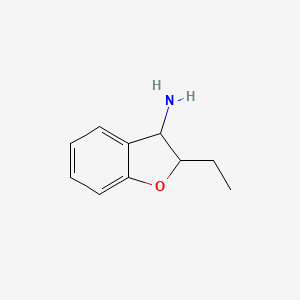
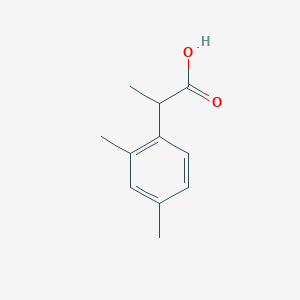
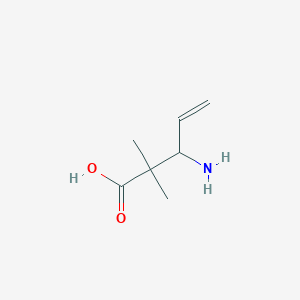

![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![1-O'-tert-butyl 3a-O-ethyl (3aR,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate](/img/structure/B13061468.png)


![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)

![6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)
